3-Acetoxy-3',4'-dimethylbenzophenone
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Overview
Description
3-Acetoxy-3’,4’-dimethylbenzophenone is a chemical compound with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . It is a member of the benzophenone family, which is known for its ability to absorb ultraviolet light. This compound is commonly used in sunscreens and other personal care products due to its UV-absorbing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetoxy-3’,4’-dimethylbenzophenone can be synthesized through the acetylation of 3-hydroxy-3’,4’-dimethylbenzophenone. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 3-Acetoxy-3’,4’-dimethylbenzophenone may involve similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-3’,4’-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzophenones.
Scientific Research Applications
3-Acetoxy-3’,4’-dimethylbenzophenone has several applications in scientific research:
Chemistry: Used as a UV-absorbing agent in various chemical formulations.
Biology: Studied for its potential effects on biological systems, including its role as a photosensitizer.
Medicine: Investigated for its potential use in photodynamic therapy and other medical applications.
Industry: Utilized in the production of sunscreens, plastics, and other materials requiring UV protection.
Mechanism of Action
The mechanism of action of 3-Acetoxy-3’,4’-dimethylbenzophenone involves its ability to absorb ultraviolet light. Upon absorption, it undergoes a photochemical reaction that dissipates the UV energy as heat, thereby protecting the underlying material or skin from UV damage. The molecular targets include cellular components such as DNA and proteins, which are shielded from UV-induced damage.
Comparison with Similar Compounds
Similar Compounds
Oxybenzone: Another benzophenone derivative used in sunscreens.
Avobenzone: A similar compound with broader UV absorption properties.
Benzophenone-3: Commonly used in personal care products for UV protection.
Uniqueness
Properties
IUPAC Name |
[3-(3,4-dimethylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-7-8-15(9-12(11)2)17(19)14-5-4-6-16(10-14)20-13(3)18/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMOKAWFIBPLQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641681 |
Source
|
Record name | 3-(3,4-Dimethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-17-9 |
Source
|
Record name | 3-(3,4-Dimethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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